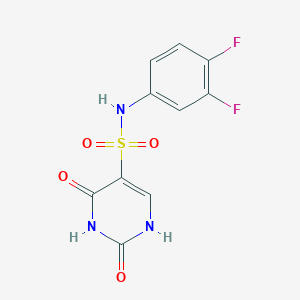

N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine and its derivatives, including N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, often involves reactions that allow for the introduction of various functional groups, enhancing the molecule's complexity and potential reactivity. A typical approach involves the reaction of aminoazoles, aldehydes, and N,N-dialkyl-2-ketomethanesulfonamides in a process akin to the Biginelli reaction, which yields 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines as side-products (Shvets et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, is characterized by their stable pyrimidine core, which provides a versatile scaffold for further chemical modifications. The incorporation of difluorophenyl groups contributes to the electron distribution across the molecule, affecting its reactivity and interactions with biological targets. Advanced techniques such as X-ray crystallography are employed to determine precise molecular structures and understand the spatial arrangement of atoms within the molecule (Davis & Fettinger, 2018).

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. The presence of sulfonamide and hydroxy groups in N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide facilitates interactions with acids and bases, leading to products with altered chemical properties and potential biological activities. For instance, reactions in aqueous media can lead to changes in immunotropic activity, as observed in studies involving similar pyrimidine sulfonamides (Ryzhova et al., 2010).

Wissenschaftliche Forschungsanwendungen

Metabolism in Agricultural Context

- Flumetsulam, a compound closely related to N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, was studied for its metabolism in crops like wheat, corn, and barley. The metabolism involves hydroxylation and glucose conjugation pathways, with specific cytochrome P450-dependent monooxygenases playing a crucial role in its hydroxylation. This research is pivotal in understanding the environmental fate and safety of such compounds in agricultural settings Frear, Swanson, & Tanaka, 1993.

Crystal Structure Analysis

- The crystal structure of a compound structurally similar to N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide revealed insights into its molecular configuration, demonstrating the significance of N—H⋯N bonds in forming infinite chains within the crystal structure. This information is crucial for understanding the compound's physical properties and interactions at the molecular level Hu, Chen, Liu, & Yang, 2005.

Antifolate Inhibitor Design

- Research into antifolate inhibitors, which are crucial in cancer chemotherapy, has led to the synthesis of classical and nonclassical analogues of pyrimidine derivatives. These compounds, designed to inhibit dihydrofolate reductase, showcase the therapeutic potential of pyrimidine derivatives in treating diseases by targeting specific enzymes Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007.

High-Performance Liquid Chromatography Analysis

- An analytical method using high-performance liquid chromatography (HPLC) was developed to measure residues of flumetsulam, a related compound, in soil. This method underscores the importance of accurate and sensitive detection techniques for monitoring environmental contaminants and ensuring agricultural safety Baskaran, Lauren, & Holland, 1996.

Antitumor Activity and Cellular Transport

- A study on 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors highlighted their selectivity for high-affinity folate receptors over other transport mechanisms. These compounds inhibit purine biosynthesis and demonstrate significant antitumor activity, providing insights into the development of targeted cancer therapies Deng, Zhou, Desmoulin, Wu, Cherian, Hou, Matherly, & Gangjee, 2009.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O4S/c11-6-2-1-5(3-7(6)12)15-20(18,19)8-4-13-10(17)14-9(8)16/h1-4,15H,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRDAUSJGWLTTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)